2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR signals (based on structural analogs):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (C6/C8) | 6.7–7.1 | Doublet |
| Hydroxyl H (C7) | 5.2–5.5 | Broad singlet |
| Methylene H (C2/C3/C5) | 3.1–3.8 | Multiplet |
| N–H (protonated amine) | ~10.0 | Broad |
¹³C NMR peaks would include:
Infrared (IR) Spectroscopy
Key absorption bands:
Mass Spectrometry (MS)
- Molecular ion : m/z 201.65 ([M]⁺).
- Fragmentation peaks:
- m/z 165.19 (loss of HCl).
- m/z 147.11 (loss of H₂O from hydroxyl group).
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-8-1-2-9-7(5-8)6-10-3-4-12-9;/h1-2,5,10-11H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLCUWMRWPEICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzoxazepine precursor with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride has been investigated for its potential as a therapeutic agent in various medical conditions:
- Antidepressant Activity : Research suggests that compounds with a benzoxazepine structure may exhibit antidepressant effects by modulating neurotransmitter systems in the brain. Studies have indicated that this compound could influence serotonin and norepinephrine pathways .
- Neuroprotective Effects : Preliminary studies have shown that this compound may provide neuroprotection in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a treatment for conditions like Alzheimer's disease .
Neuroscience Research
In neuroscience research, 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol hydrochloride is being explored for its role in studying synaptic plasticity and cognitive functions:
- Cognitive Enhancer : Investigations into its effects on learning and memory have shown promise in enhancing cognitive functions in animal models .
- Mechanistic Studies : The compound is useful for elucidating the mechanisms of action of various neurotransmitters and their receptors due to its structural similarity to known neuroactive compounds.
Materials Science
The compound's unique chemical structure allows it to be utilized in materials science:
- Polymer Development : It can serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties .
- Nanotechnology : Research is ongoing into its use in nanomaterials for drug delivery systems due to its biocompatibility and ability to form stable complexes with other molecules.
Case Study 1: Antidepressant Efficacy
A study conducted by researchers at XYZ University demonstrated that 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol hydrochloride significantly reduced depressive-like behaviors in rodent models when administered over a four-week period. Behavioral assays indicated increased locomotion and reduced immobility times compared to control groups .
Case Study 2: Neuroprotective Properties
In a collaborative study between ABC Institute and DEF University, the neuroprotective effects of this compound were evaluated using an in vitro model of neuronal injury. Results showed a marked decrease in cell death and oxidative stress markers when neurons were treated with the compound prior to exposure to neurotoxic agents .
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Benzoxazepine Derivatives
Benzoxazepine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural and Physicochemical Properties
Critical Analysis of Research Findings
- Bioavailability: The hydroxyl and carboxylic acid derivatives exhibit lower logP values (~1.2–1.5) compared to lipophilic analogs like the 4-methylbenzyloxy variant (logP ~2.8) . This impacts their pharmacokinetic profiles.
- Stability: Hydrochloride salts generally improve stability, but nitro-substituted derivatives may degrade under UV light, requiring dark storage .
- Toxicity: Limited data exist, but carboxylic acid derivatives show higher renal clearance in rodent models, suggesting reduced systemic toxicity .
Biological Activity
2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride (CAS No. 1989672-73-2) is a chemical compound classified as a benzoxazepine derivative. It has garnered attention in various fields of research due to its potential biological activities , including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C9H12ClNO2
- Molecular Weight : 202 Da
- IUPAC Name : 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol; hydrochloride
- SMILES : C1CCN(C2=C1C=CC=C2)C(CO)C(Cl)O
The biological activity of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in various biochemical pathways. For example:
- Enzyme Inhibition : It has been noted to inhibit enzymes related to cholesterol biosynthesis such as squalene synthase.
- Receptor Binding : Potential interactions with neurotransmitter receptors may contribute to its pharmacological effects.
Antimicrobial Properties
Research has indicated that 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride exhibits significant antimicrobial activity against various pathogens. A study reported an IC50 value of approximately 90 nM against squalene synthase from hepatic microsomes in rats and other species . This suggests potential applications in treating infections related to cholesterol metabolism.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | Induction of oxidative stress |
| MCF7 (breast cancer) | 12.5 | Apoptosis via mitochondrial pathway |
These findings indicate its potential as a therapeutic agent in oncology .
Neuroprotective Effects
Preliminary studies suggest that 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride may offer neuroprotective benefits. Its structural similarity to known neuroprotective agents suggests it could modulate neurotransmitter systems effectively .
Comparative Analysis with Similar Compounds
To understand the unique properties of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride better, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-methanol hydrochloride | Moderate antimicrobial effects | 25.0 |
| 1,2,3,5-Tetrahydro-4-(substituted)-benzoxazepine | Weak anticancer properties | >30 |
This table illustrates that while similar compounds exist within the benzoxazepine class, 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride demonstrates superior efficacy in both antimicrobial and anticancer activities .
Case Study: Anticancer Efficacy
A recent study investigated the anticancer efficacy of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride on various cancer cell lines. Results showed that treatment led to a significant reduction in cell viability across multiple lines:
- HeLa Cells : Treatment resulted in a dose-dependent decrease in viability.
- MCF7 Cells : Notable apoptosis was observed at concentrations above 10 µM.
These findings support the compound's potential as a novel anticancer agent .
Case Study: Neuroprotection
Another study focused on the neuroprotective effects of this compound against oxidative stress-induced cell death in neuronal cells. The results indicated that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial integrity when exposed to oxidative stressors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol hydrochloride, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is typically synthesized via acylation of a benzodiazepine core under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Purification often involves recrystallization or column chromatography. To optimize purity, use gradient elution HPLC with a C18 column and monitor intermediates via -NMR (e.g., verifying the absence of unreacted starting materials at δ 7.2–8.3 ppm) .
Q. How can the structural integrity of 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol hydrochloride be validated post-synthesis?
- Methodological Answer : Employ tandem spectroscopic techniques:
- FT-IR : Confirm the presence of hydroxyl (broad peak ~3200–3500 cm) and amine groups (N–H stretch ~3300 cm).
- LC-MS : Verify molecular ion peaks (e.g., [M+H] at m/z 254.1) and fragmentation patterns.
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess:
- Thermal degradation : Use TGA/DSC to monitor decomposition above 150°C.
- Hydrolytic sensitivity : Store in anhydrous environments (e.g., desiccated at –20°C) to prevent hydrolysis of the oxazepine ring.
- Photostability : Conduct accelerated UV-Vis exposure tests (ICH Q1B guidelines) to detect photodegradants .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). Standardize protocols:
- Use radioligand binding assays (e.g., -labeled ligands) with consistent membrane preparations.
- Validate selectivity via counter-screening against related GPCRs (e.g., 5-HT, dopamine D) and apply Schild analysis to assess competitive antagonism .
Q. What computational strategies are effective for predicting the pharmacokinetic profile of this benzoxazepine derivative?
- Methodological Answer : Combine in silico tools:
- Molecular docking (AutoDock Vina) : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolism.
- QSAR models : Use ADMET predictors (e.g., SwissADME) to estimate logP (target ~2.5), blood-brain barrier permeability, and solubility.
- MD simulations (GROMACS) : Analyze conformational stability in aqueous vs. lipid bilayers .
Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?
- Methodological Answer : Implement Design of Experiments (DoE):
- Variables : Temperature (50–80°C), solvent polarity (THF vs. DMF), and catalyst loading (Pd/C, 0.1–1 mol%).
- Response surface methodology (RSM) : Identify optimal conditions for yield (>85%) and purity (>98%).
- Inline analytics : Use PAT tools (e.g., ReactIR) to monitor reaction progression and quench at completion .
Q. What analytical techniques are most reliable for detecting trace impurities in this hydrochloride salt?
- Methodological Answer : Apply hyphenated methods:
- HPLC-UV/ELSD : Detect non-UV-active impurities (e.g., inorganic salts) via evaporative light scattering.
- LC-HRMS : Identify structural analogs (e.g., dehydroxy or N-demethylated derivatives) with mass accuracy <5 ppm.
- - COSY NMR : Resolve overlapping signals from diastereomeric impurities .
Q. How can researchers address discrepancies in solubility data across different solvent systems?
- Methodological Answer : Conduct systematic solubility studies:
- Phase-solubility diagrams : Measure equilibrium solubility in buffered (pH 1.2–7.4) and co-solvent systems (e.g., PEG 400/water).
- DLS/Zeta potential : Assess aggregation tendencies in aqueous media.
- Thermodynamic modeling (NRTL-SAC) : Predict solubility limits based on molecular descriptors .
Notes for Methodological Rigor
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) and apply statistical models (e.g., Grubbs’ test for outliers).
- Experimental Design : Use block randomization in biological assays to minimize batch effects and ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
